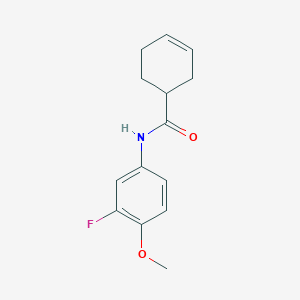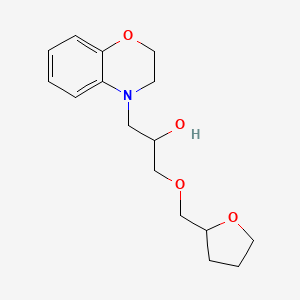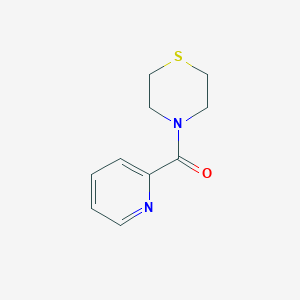
N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide, also known as FMOC-Lys-OH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide is not fully understood, but it is believed to act as a reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a key role in the regulation of gene expression. By inhibiting LSD1, N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide may modulate the expression of genes involved in various biological processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of LSD1 activity, the modulation of gene expression, and the induction of apoptosis in cancer cells. Additionally, N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide is its versatility and ease of use in peptide synthesis and drug discovery. It is also relatively stable and can be stored for long periods without degradation. However, one of the main limitations of N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide is its high cost, which may limit its use in some research applications.
Future Directions
There are several future directions for the study of N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide, including the development of new drugs based on its structure and mechanism of action, the exploration of its potential applications in the treatment of various diseases, and the investigation of its role in gene regulation and cellular processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide and its potential limitations in lab experiments.
Conclusion
In conclusion, N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide in the development of new drugs and its role in gene regulation and cellular processes.
Synthesis Methods
N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide can be synthesized through a series of chemical reactions, starting with the reaction of 3-fluoro-4-methoxyaniline and cyclohexanone to produce 3-fluoro-4-methoxyphenylcyclohexanone. This intermediate product is then reacted with ethyl chloroformate to form the corresponding acid chloride, which is subsequently reacted with L-lysine to produce N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide.
Scientific Research Applications
N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide has been used in various scientific research applications, including peptide synthesis, drug discovery, and bioconjugation. It is commonly used as a protecting group for the amino group of lysine during peptide synthesis, as well as a building block for the synthesis of peptidomimetics and small molecule inhibitors. N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide has also been used as a ligand for the development of new drugs and as a tool for the study of protein-protein interactions.
properties
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-18-13-8-7-11(9-12(13)15)16-14(17)10-5-3-2-4-6-10/h2-3,7-10H,4-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVRHLCUOMGHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCC=CC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7527374.png)

![N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
![2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527383.png)
![2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527388.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)
![1-(4-benzylmorpholin-2-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527400.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527407.png)

![N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide](/img/structure/B7527424.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,2-dimethylbenzamide](/img/structure/B7527425.png)

![N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide](/img/structure/B7527436.png)
![2-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B7527457.png)